Dacinostat is a potent histone deacetylase inhibitor that belongs to the class of compounds known as hydroxamic acids. It is primarily investigated for its potential in cancer therapy due to its ability to modulate gene expression by altering the acetylation status of histones. This compound has shown promise in preclinical and clinical studies, particularly in hematological malignancies and solid tumors.
Dacinostat was developed as part of research into novel therapeutic agents targeting histone deacetylases, which play a crucial role in regulating cellular processes such as differentiation, proliferation, and apoptosis. The compound is synthesized through various chemical methods, which are detailed in subsequent sections.
Dacinostat is classified under histone deacetylase inhibitors, specifically targeting class I histone deacetylases. Its chemical structure includes a hydroxamic acid moiety, which is essential for its inhibitory activity against histone deacetylases.
The synthesis of dacinostat involves several steps, typically starting from readily available organic compounds. Key methods include:
Dacinostat's molecular formula is CHNO, and its structure features a hydroxamic acid group that is critical for its interaction with histone deacetylases.
Dacinostat primarily acts by inhibiting histone deacetylases through reversible binding to the active site of these enzymes. This inhibition leads to increased acetylation of histones, resulting in altered chromatin structure and enhanced transcriptional activation of tumor suppressor genes.
The reaction mechanism involves the formation of a complex between dacinostat and the zinc ion present in the active site of histone deacetylases. This interaction prevents the removal of acetyl groups from lysine residues on histones, thereby maintaining a more open chromatin configuration conducive to gene expression .
The mechanism by which dacinostat exerts its effects involves several steps:
Studies have shown that dacinostat can induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential effectiveness as an anticancer agent .
Dacinostat has been extensively studied for its applications in oncology, particularly as a treatment for:
In addition to its therapeutic potential, dacinostat serves as a valuable tool in research settings for studying epigenetic regulation and the role of histone modifications in cancer biology. Its ability to modulate gene expression makes it an important compound for exploring new therapeutic strategies against various malignancies .
Dacinostat (NVP-LAQ-824) is a hydroxamate-based inhibitor exhibiting distinct selectivity for Class I Histone Deacetylases, with potent activity against Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3, and Histone Deacetylase 11. It demonstrates 50% inhibitory concentration (IC₅₀) values in the nanomolar range for these isoforms, positioning it as a pan-Histone Deacetylase inhibitor with preferential affinity for Histone Deacetylase 1. Unlike class-specific agents (e.g., entinostat targeting only Class I), Dacinostat’s broader inhibition profile enables simultaneous disruption of multiple oncogenic transcriptional networks [1] [4] [8]. This isoform selectivity arises from structural compatibility with the catalytic zinc-binding domain conserved across Class I enzymes, while its capacity to inhibit Class IIb Histone Deacetylase 6 remains comparatively weaker [1] [6].
Table 1: Histone Deacetylase Isoform Selectivity Profile of Dacinostat
Histone Deacetylase Class | Target Isoforms | Inhibition Potency (IC₅₀) | Biological Consequence |
---|---|---|---|
Class I | Histone Deacetylase 1 | < 100 nM | Cell cycle arrest, p21 activation |
Class I | Histone Deacetylase 2 | < 100 nM | Enhanced tumor suppressor expression |
Class I | Histone Deacetylase 3 | < 100 nM | NF-κB pathway modulation |
Class IV | Histone Deacetylase 11 | < 100 nM | Immune evasion suppression |
Class IIb | Histone Deacetylase 6 | > 500 nM | Limited tubulin deacetylation |
Dacinostat’s hydroxamic acid moiety serves as a bidentate zinc-chelating group, forming critical coordination bonds with the Zn²⁺ ion deep within the Histone Deacetylase catalytic pocket. This interaction is stabilized by hydrogen bonding between the inhibitor’s phenyl group and tyrosine 308, histidine 140, and histidine 141 residues lining the active site cavity of Histone Deacetylase 1. The molecule’s hydrophobic linker region (suberoyl analog) occupies the substrate channel, while its indole-ethylamino tail engages with the rim of the catalytic domain, enhancing binding specificity. Molecular docking analyses confirm that these interactions competitively block acetyl-lysine substrate access, inhibiting deacetylation [1] [4] [8]. This binding mode mirrors trichostatin A but with enhanced stability due to the extended aliphatic chain optimizing van der Waals contacts with Histone Deacetylase 1’s hydrophobic pocket [1].
By inhibiting nuclear Histone Deacetylases, Dacinostat induces hyperacetylation of histone H3 at lysine 27 (H3K27ac), a mark associated with transcriptionally active enhancers and promoters. Genome-wide chromatin immunoprecipitation sequencing analyses reveal increased H3K27ac enrichment at promoters of thermogenic regulators (e.g., PPARGC1A, UCP1) and tumor suppressors (e.g., CDKN1A encoding p21). This remodels chromatin architecture to facilitate recruitment of bromodomain-containing proteins (e.g., BRD4) and RNA polymerase II, driving transcription. In pancreatic ductal adenocarcinoma models, this mechanism reactivates oxidative phosphorylation and mitochondrial biogenesis pathways, counteracting the Warburg effect [5] [9] [10].
Dacinostat disrupts recruitment of Class IV Histone Deacetylase 11 to promoters of immunomodulatory genes via the transcription factor PU.1. Normally, Histone Deacetylase 11-PU.1 complexes deacetylate H3K27 and recruit DNA methyltransferases, establishing repressive chromatin states. Dacinostat-mediated Histone Deacetylase 11 inhibition prevents PU.1 binding, reducing DNA methylation and enabling transcription factor accessibility. Consequently, genes governing antigen presentation (e.g., MHC-I), cytokine signaling (e.g., CXCL9), and T-cell chemotaxis are derepressed. This reprogramming reverses tumor immune evasion signatures and enhances cytotoxic T lymphocyte recognition, particularly in triple-negative breast cancer models [5] [9].
Dacinostat triggers autophagy via mTOR inactivation, a key regulatory checkpoint. It suppresses mTOR complex 1 activity by activating AMP-activated protein kinase and inhibiting Akt, leading to dephosphorylation of unc-51 like autophagy activating kinase 1. Activated unc-51 like autophagy activating kinase 1 phosphorylates Beclin-1 and mobilizes phosphatidylinositol 3-kinase complexes, initiating autophagosome formation. Concurrently, Dacinostat transcriptionally upregulates microtubule-associated protein 1 light chain 3 expression, accelerating its lipidation (conversion to microtubule-associated protein 1 light chain 3-phosphatidylethanolamine conjugate). This facilitates phagophore elongation and cargo sequestration. Lysosomal fusion is evidenced by degradation of sequestosome 1 and nuclear receptor binding CoREST proteins, confirming autophagic flux [3] [6]. This process exhibits context-dependent duality: in p53-wildtype glioblastoma cells, autophagy delays apoptosis; however, in p53-mutant cells, unrestrained autophagy progresses to lethal self-digestion [6] [10].
Dacinostat amplifies mitochondrial reactive oxygen species generation by disrupting electron transport chain complexes and inhibiting antioxidant enzymes (e.g., superoxide dismutase 2). Elevated reactive oxygen species activate ataxia telangiectasia mutated kinase and c-Jun N-terminal kinase, promoting DNA damage and apoptosis. Reactive oxygen species also modulate calcium signaling by oxidizing ryanodine receptors and inositol trisphosphate receptors on the endoplasmic reticulum, causing calcium release into the cytosol. Calcium influx further stimulates reactive oxygen species production via NADPH oxidase activation, establishing a feedforward loop. This calcium/reactive oxygen species axis potentiates Dacinostat’s cytotoxicity: calcium overload induces mitochondrial permeability transition pore opening, while reactive oxygen species oxidize cardiolipin to facilitate cytochrome c release [2] [7]. Critically, reactive oxygen species inhibit protein tyrosine phosphatases, sustaining activation of growth factor receptors (e.g., epidermal growth factor receptor) and downstream proliferative pathways otherwise suppressed by Dacinostat [2] [7].
Table 2: Reactive Oxygen Species-Mediated Effects of Dacinostat in Tumor Cells
Reactive Oxygen Species Source | Key Molecular Targets | Downstream Signaling Effect |
---|---|---|
Mitochondrial electron transport chain | Complex I/III | Superoxide burst → ATM/p53 activation |
NADPH oxidase (Nox) | Calcium channels | ER calcium release → Calpain activation |
Inhibition of superoxide dismutase 2 | Superoxide dismutase 2 | H₂O₂ accumulation → JNK phosphorylation |
Protein tyrosine phosphatase oxidation | Epidermal growth factor receptor | Sustained MAPK/ERK signaling → Paradoxical survival |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5